molecular formula C10H19N5O B1531736 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide CAS No. 1553216-96-8

2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide

Cat. No.: B1531736
CAS No.: 1553216-96-8
M. Wt: 225.29 g/mol
InChI Key: AHVNTHBRNZLMPZ-UHFFFAOYSA-N
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Description

The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with formula −CH2−NH2 . This group is often found in tertiary amines .

Scientific Research Applications

Synthesis and Biological Activity

Triazole derivatives have been extensively studied for their synthesis and biological activities. For instance, triazole compounds have demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria, including strains producing beta-lactamase, making them candidates for developing new antibacterial agents (Sakagami et al., 1991).

Central Nervous System Effects

Research on N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, a compound related to triazoles, has shown antinociceptive and serotoninergic activity. These compounds have been designed to exhibit dual effects on pain and serotoninergic systems without being mediated through the opioid system, indicating their potential in CNS research (Szacon et al., 2015).

Antiasthmatic and Anti-inflammatory Agents

Triazole derivatives have also been investigated for their antiasthmatic properties. Specifically, certain triazole compounds have been identified as potent eosinophilia inhibitors, suggesting their usefulness in treating chronic asthma through novel mechanisms of action (Naito et al., 1996).

Novel Pharmacological Agents

The synthesis and investigation of various triazole derivatives have led to the discovery of new pharmacological agents with potential uses in treating diseases. For example, novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and shown to possess H1-antihistaminic activity, indicating their potential as a new class of antihistamines (Alagarsamy et al., 2007).

Properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-butyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-3-4-5-14(2)10(16)8-15-7-9(6-11)12-13-15/h7H,3-6,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVNTHBRNZLMPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)CN1C=C(N=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide
Reactant of Route 2
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide
Reactant of Route 3
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2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide
Reactant of Route 4
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide
Reactant of Route 6
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butyl-N-methylacetamide

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